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Compound of Interest

Compound Name: ASP-1645

CAS No.: 1347392-70-4

Cat. No.: B1665296

Get Quote

Compound: ASP-1645 Target: P2Y12 Receptor (Reversible Antagonist) Application: Anti-

thrombotic / Anti-platelet efficacy studies Version: 1.0 (Current as of 2026)[1]

Abstract & Compound Profile
ASP-1645 is a potent, orally active, reversible antagonist of the P2Y12 receptor, developed to

inhibit platelet aggregation with a potentially improved safety profile (e.g., reduced dyspnea

risk) compared to existing agents like ticagrelor.[1] Unlike clopidogrel or prasugrel, ASP-1645 is

a direct-acting agent and does not require metabolic activation.[1]

In murine models of arterial thrombosis, ASP-1645 demonstrates exceptional potency, with

significant antithrombotic effects observed at doses as low as 0.03 mg/kg, approximately 100-

fold more potent than clopidogrel in comparative assays.[1] This guide outlines the optimal

formulation, dosing regimens, and experimental workflows for evaluating ASP-1645 in mice.[1]

Chemical Identity[1][2][3]
IUPAC Name: (S)-2-(7-(cyclohexylamino)-1-cyclopentyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-

yloxy)propanoic acid[1]
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Molecular Class: Fluoroquinolone derivative / Carboxylic acid[1][2]

Mechanism of Action: Reversible blockade of ADP binding to P2Y12, preventing G_i protein

signaling and subsequent platelet activation.[1]

Formulation & Preparation
ASP-1645 contains a carboxylic acid moiety, influencing its solubility profile.[1][3] While specific

proprietary vehicle data is often redacted, the chemical structure supports the use of standard

suspension vehicles or pH-adjusted solutions typical for quinolone-carboxylic acid derivatives.

[1]

Recommended Vehicle
0.5% Methylcellulose (MC) in Aqueous Solution[1]

Alternative: 0.5% Carboxymethylcellulose Sodium (CMC-Na).[1]

Note: For solution-based PK studies, a buffer adjusted to pH 7.4–8.0 (e.g., Phosphate

Buffered Saline) may be used to ionize the carboxylic acid group, enhancing solubility.[1]

However, for routine efficacy dosing, a suspension in MC is standard and ensures consistent

delivery.[1]

Preparation Protocol (Suspension)
Weighing: Accurately weigh the required amount of ASP-1645 powder.

Wetting: Add a small volume (approx. 5% of total volume) of Tween 80 or glycerol to wet the

hydrophobic powder if clumping occurs.[1]

Dispersion: Gradually add the 0.5% Methylcellulose solution while triturating (mortar and

pestle) or vortexing vigorously to create a uniform suspension.

Sonication: Sonicate for 10–15 minutes in a water bath to break up micro-aggregates.

Storage: Prepare fresh daily. If storage is necessary, keep at 4°C for no more than 24 hours

and re-suspend thoroughly before dosing.
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In Vivo Dosing Guidelines (Murine)
Dose Selection Rationale
ASP-1645 is highly potent.[1] In efficacy models (e.g., FeCl3-induced thrombosis), significant

inhibition is seen at doses orders of magnitude lower than standard P2Y12 inhibitors.[1]

Parameter
Low Dose
(Threshold)

Efficacious Dose
(Standard)

Supramaximal
Dose (Full Block)

Dose (mg/kg) 0.03 mg/kg 0.1 – 0.3 mg/kg 1 – 3 mg/kg

Route PO (Oral Gavage) PO PO

Volume 10 mL/kg 10 mL/kg 10 mL/kg

Frequency Single bolus (acute) QD (Daily) QD

Comparison: Clopidogrel typically requires 3–10 mg/kg to achieve similar effects in mice;

Ticagrelor is often dosed at 10–100 mg/kg.[1]

Warning: Doses >3 mg/kg in mice may result in 100% platelet inhibition, significantly

increasing bleeding risk without additional antithrombotic benefit.[1]

Pharmacokinetics (PK) & Timing[1]
Onset of Action: Rapid. Significant platelet inhibition is observed within 1 hour post-oral

dosing.[1]

Duration: As a reversible inhibitor, the effect is transient compared to irreversible agents. For

chronic studies, QD dosing is supported by primate data (3 mg/kg/day), but pilot PK in your

specific mouse strain is recommended to confirm trough levels.[1]

Experimental Protocol: Arterial Thrombosis Model
This workflow describes a standard FeCl3-induced Carotid Artery Thrombosis model validated

for P2Y12 assessment.

Step-by-Step Workflow
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Acclimatization: Acclimate male C57BL/6 mice (8–10 weeks old) for 7 days.

Pre-Dosing:

Administer ASP-1645 (e.g., 0.3 mg/kg PO) or Vehicle (0.5% MC).[1]

Timepoint:60 minutes prior to injury induction.[1]

Anesthesia: Anesthetize mice using Isoflurane (induction 3-4%, maintenance 1.5-2%).[1]

Surgical Prep:

Expose the right common carotid artery via a midline neck incision.[1]

Isolate the vessel from the vagus nerve carefully.

Place a Doppler flow probe to establish baseline blood flow.[1]

Injury Induction:

Apply a filter paper (1x2 mm) saturated with 5-10% Ferric Chloride (FeCl3) solution

topically to the artery for 3 minutes.[1]

Remove paper and wash the area with saline.[1]

Monitoring:

Record blood flow continuously.[1]

Endpoint: Time to occlusion (defined as flow cessation for >5 minutes).

Cut-off: If no occlusion by 30–60 minutes, censor the data point.[1]

Bleeding Time (Safety Sub-study):

In a separate cohort, perform a tail-transection bleeding assay 1 hour post-dose to assess

hemostatic safety.[1]
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Mechanism of Action Visualization
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Caption: ASP-1645 blocks ADP binding to P2Y12, preventing Gi-mediated inhibition of Adenylyl

Cyclase, thereby maintaining high cAMP levels and inhibiting platelet aggregation.[1]

Safety & Monitoring
Bleeding Risk: As with all potent antiplatelet agents, the primary safety signal is hemorrhage.

[1] Monitor mice for signs of internal bleeding (pale extremities, lethargy) or prolonged

bleeding at injection/surgery sites.[1]

Dyspnea: Unlike Ticagrelor, ASP-1645 is reported to have a lower risk of dyspnea.[1]

However, respiratory rate should be monitored during initial dose-escalation studies.[1]

Excretion: Metabolism studies in other species suggest excretion as unchanged drug.[1]

Ensure proper waste disposal of bedding as per chemical hazard protocols.

References
Astellas Pharma Inc. (2012).[1] Treatment of cardiovascular disease, stroke, and

inflammatory conditions.[1][4] WO2012174013A2.[1]

Source of efficacy data in monkeys (3 mg/kg) and guinea pigs, and comparative potency

vs. clopidogrel.[1]

Gad, S. C., et al. (2016).[1] Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple

Species.[1] International Journal of Toxicology.[1] Link[1]

General reference for oral suspension vehicle formulation (MC/Tween) in rodent studies.

[1]

Nyakundi, B. B., et al. (2011).[1] Mouse Complete Stasis Model of Inferior Vena Cava

Thrombosis.[1][5][6] Journal of Visualized Experiments (JoVE).[1] Link

Reference for standard murine thrombosis surgical protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1665296/docs?utm_src=pdf-body#application-note-dosing-guidelines-for-asp-1645-in-murine-models
https://pubchem.ncbi.nlm.nih.gov/compound/126970682
https://pubchem.ncbi.nlm.nih.gov/compound/126970682
https://pubchem.ncbi.nlm.nih.gov/compound/126970682
https://www.benchchem.com/product/b1665296/docs?utm_src=pdf-body#application-note-dosing-guidelines-for-asp-1645-in-murine-models
https://pubchem.ncbi.nlm.nih.gov/compound/126970682
https://pubchem.ncbi.nlm.nih.gov/compound/126970682
https://pubchem.ncbi.nlm.nih.gov/compound/126970682
https://pubchem.ncbi.nlm.nih.gov/compound/126970682
https://pubchem.ncbi.nlm.nih.gov/compound/126970682
https://patents.google.com/patent/WO2012174013A2/en
https://pubchem.ncbi.nlm.nih.gov/compound/126970682
https://pubchem.ncbi.nlm.nih.gov/compound/126970682
https://pubchem.ncbi.nlm.nih.gov/compound/126970682
https://pubchem.ncbi.nlm.nih.gov/compound/126970682
https://pubchem.ncbi.nlm.nih.gov/compound/126970682
https://www.google.com/url?sa=E&q=https%3A%2F%2Fjournals.sagepub.com%2Fdoi%2F10.1177%2F1091581816672333
https://pubchem.ncbi.nlm.nih.gov/compound/126970682
https://pubchem.ncbi.nlm.nih.gov/compound/126970682
https://pubchem.ncbi.nlm.nih.gov/compound/126970682
https://pubchem.ncbi.nlm.nih.gov/compound/126970682
https://pmc.ncbi.nlm.nih.gov/articles/PMC3346045/
https://pubmed.ncbi.nlm.nih.gov/21712794/
https://pubchem.ncbi.nlm.nih.gov/compound/126970682
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F21694690%2F
https://www.benchchem.com/product/b1665296?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665296?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. (2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[(3S)-1-(furan-2-carbonyl)-3-(3-methylbutanoylamino)-4,7-
dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidin-8-yl]hexanoyl]amino]-4-
methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | C38H53N7O10 | CID
126970682 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Fluoroquinolonic acid | C13H9ClFNO3 | CID 483180 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. US9193732B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-
pyrrolo[2,3-D]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof -
Google Patents [patents.google.com]

4. WO2012174013A2 - Treatment of cardiovascular disease, stroke, and inflammatory
conditions - Google Patents [patents.google.com]

5. Mouse Complete Stasis Model of Inferior Vena Cava Thrombosis - PMC
[pmc.ncbi.nlm.nih.gov]

6. Mouse complete stasis model of inferior vena cava thrombosis - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Note: Dosing Guidelines for ASP-1645 in
Murine Models]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665296/docs#application-note-dosing-guidelines-
for-asp-1645-in-murine-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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